molecular formula C24H30N4O2S2 B2892660 1-(4'-{[(2,2-dimethylpropanamido)methanethioyl]amino}-[1,1'-biphenyl]-4-yl)-3-(2,2-dimethylpropanoyl)thiourea CAS No. 477292-78-7

1-(4'-{[(2,2-dimethylpropanamido)methanethioyl]amino}-[1,1'-biphenyl]-4-yl)-3-(2,2-dimethylpropanoyl)thiourea

Cat. No.: B2892660
CAS No.: 477292-78-7
M. Wt: 470.65
InChI Key: MOUVEGWBIUFZNQ-UHFFFAOYSA-N
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Description

1-(4’-{[(2,2-dimethylpropanamido)methanethioyl]amino}-[1,1’-biphenyl]-4-yl)-3-(2,2-dimethylpropanoyl)thiourea is a complex organic compound characterized by its unique structure, which includes a biphenyl core and multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4’-{[(2,2-dimethylpropanamido)methanethioyl]amino}-[1,1’-biphenyl]-4-yl)-3-(2,2-dimethylpropanoyl)thiourea typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid.

    Introduction of Functional Groups: The functional groups are introduced through a series of reactions, including amide formation, thiourea formation, and acylation. Each step requires specific reagents and conditions, such as the use of coupling agents, bases, and solvents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(4’-{[(2,2-dimethylpropanamido)methanethioyl]amino}-[1,1’-biphenyl]-4-yl)-3-(2,2-dimethylpropanoyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

1-(4’-{[(2,2-dimethylpropanamido)methanethioyl]amino}-[1,1’-biphenyl]-4-yl)-3-(2,2-dimethylpropanoyl)thiourea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-(4’-{[(2,2-dimethylpropanamido)methanethioyl]amino}-[1,1’-biphenyl]-4-yl)-3-(2,2-dimethylpropanoyl)thiourea involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or interfere with protein-protein interactions. The exact pathways and targets depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4’-{[(2,2-dimethylpropanamido)methanethioyl]amino}-[1,1’-biphenyl]-4-yl)-3-(2,2-dimethylpropanoyl)thiourea is unique due to its specific combination of functional groups and its biphenyl core. This structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

N-[[4-[4-(2,2-dimethylpropanoylcarbamothioylamino)phenyl]phenyl]carbamothioyl]-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N4O2S2/c1-23(2,3)19(29)27-21(31)25-17-11-7-15(8-12-17)16-9-13-18(14-10-16)26-22(32)28-20(30)24(4,5)6/h7-14H,1-6H3,(H2,25,27,29,31)(H2,26,28,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOUVEGWBIUFZNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC(=S)NC1=CC=C(C=C1)C2=CC=C(C=C2)NC(=S)NC(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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